REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].S(Cl)([Cl:16])=O>>[CH3:1][NH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][Cl:16])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(CO)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled with dry ice/acetone bath
|
Type
|
DISSOLUTION
|
Details
|
After it dissolved completely
|
Type
|
CUSTOM
|
Details
|
the dry ice/acetone bath was removed
|
Type
|
CUSTOM
|
Details
|
Thionylchloride was evaporated under vacuum at room temperature
|
Type
|
WASH
|
Details
|
the residue was washed with 5 ml cold diethylether
|
Type
|
CUSTOM
|
Details
|
recrystallized from diethylether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(CCl)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |